molecular formula C13H13N B12985883 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole

1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole

Cat. No.: B12985883
M. Wt: 183.25 g/mol
InChI Key: PKHHKVLPYTZNMG-UHFFFAOYSA-N
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Description

1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole is a bicyclopentane-modified indole derivative with significant applications in medicinal chemistry. Its rigid bicyclo[1.1.1]pentane (BCP) core serves as a bioisostere for aromatic rings or tert-butyl groups, enhancing metabolic stability and reducing off-target interactions. Notably, BCP-containing indoles have been explored as potent inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), a therapeutic target in immuno-oncology . The compound’s synthesis typically involves functionalization of [1.1.1]propellane with indole derivatives under transition-metal catalysis or radical-based methods .

Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)indole

InChI

InChI=1S/C13H13N/c1-2-4-12-11(3-1)5-6-14(12)13-7-10(8-13)9-13/h1-6,10H,7-9H2

InChI Key

PKHHKVLPYTZNMG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)N3C=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole typically involves the construction of the bicyclo[1.1.1]pentane core followed by its attachment to the indole ring. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane framework are:

Chemical Reactions Analysis

1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the indole ring or the bicyclo[1.1.1]pentane framework, depending on the reagents used.

    Substitution: Both the indole ring and the bicyclo[1.1.1]pentane framework can undergo substitution reactions.

Major products from these reactions include substituted indoles, oxindoles, and various bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

Bioisosteric Replacement

Bicyclo[1.1.1]pentane serves as an effective bioisostere for phenyl rings, enhancing the metabolic stability and selectivity of compounds. The incorporation of the bicyclo[1.1.1]pentane motif into indole derivatives has been shown to mitigate issues such as amide hydrolysis, which is often a metabolic pathway leading to reduced efficacy in drug candidates. For instance, the replacement of a central phenyl ring with a bicyclo[1.1.1]pentane moiety resulted in improved pharmacokinetic profiles for indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, demonstrating enhanced potency and selectivity while maintaining low predicted human dosages .

Efficient Synthetic Routes

Recent advancements in synthetic methodologies have allowed for the scalable production of bicyclo[1.1.1]pentane derivatives. A notable example is the light-enabled reaction between alkyl iodides and propellane, which yields bicyclo[1.1.1]pentane iodides in high purity without the need for catalysts or additives . This method facilitates the rapid generation of diverse bicyclo[1.1.1]pentanes suitable for further functionalization in medicinal chemistry.

Indoleamine-2,3-Dioxygenase 1 Inhibitors

One significant case study involves the development of potent IDO1 inhibitors featuring the bicyclo[1.1.1]pentane structure. The modification of lead compounds to include this moiety not only improved metabolic stability but also enhanced overall pharmacological profiles . The structural modifications led to compounds that exhibited excellent potency in both cellular assays and whole blood tests.

Scalable Synthesis of Bicyclo[1.1.1]pentylamine

Another study demonstrated a scalable synthesis route for 1-bicyclo[1.1.1]pentylamine via a reaction involving di-tert-butyl azodicarboxylate and phenylsilane . This route marked significant improvements over previous methods in terms of yield and safety, showcasing the versatility of bicyclo[1.1.1]pentane derivatives in synthetic applications.

Molecular Modeling Studies

Molecular modeling has played a crucial role in understanding how bicyclo[1.1.1]pentane derivatives interact with biological targets, particularly in optimizing binding affinities for enzymes like IDO1 . The unique spatial configuration provided by the bicyclic structure allows for enhanced interactions within the binding site, thereby improving selectivity and reducing off-target effects.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the bicyclo[1.1.1]pentane framework can influence the compound’s overall pharmacokinetic properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares 1-(bicyclo[1.1.1]pentan-1-yl)-1H-indole with key analogues, highlighting structural differences, physicochemical properties, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications References
1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole C₁₂H₁₃N 171.24 BCP core fused to indole; rigid 3D structure IDO1 inhibition, oncology therapeutics
1-(Bicyclo[1.1.1]pentan-1-yl)-4-bromo-1H-pyrazole C₈H₉BrN₂ 213.08 Brominated pyrazole substituent; halogen enhances reactivity Pharmaceutical building block for cross-coupling reactions
1-{Bicyclo[1.1.1]pentan-1-yl}propan-2-one C₈H₁₀O 122.16 Ketone-functionalized BCP; polar carbonyl group Intermediate in agrochemical synthesis
3-(Aminomethyl)BCP-1-carboxylic acid hydrochloride C₇H₁₂ClNO₂ 189.63 Amphoteric molecule with amine and carboxylic acid groups Peptide mimetics, protease inhibitors
N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide C₇H₁₁NO₂ 157.17 Hydroxyl and acetamide substituents; improved solubility Neurodegenerative disease research
1-Bicyclo[1.1.1]pentylmethanamine hydrochloride C₆H₁₂ClN 133.62 Primary amine; compact scaffold CNS-targeting drug candidates

Key Research Findings

Physicochemical Properties
  • Ketone-containing BCPs (e.g., 1-{BCP}propan-2-one) exhibit lower logP values (≈1.5) compared to indole derivatives (logP ≈3.2), improving aqueous solubility .
  • Hydroxyl-functionalized BCPs (e.g., N-{3-hydroxy-BCP}acetamide) demonstrate reduced cytotoxicity (IC₅₀ >100 μM) relative to halogenated analogues, enhancing safety profiles .

Critical Analysis of Structural Modifications

  • Halogenation : Bromine or iodine substituents (e.g., 1-iodo-3-{3-iodo-BCP}bicyclo[1.1.1]pentane) increase molecular weight and polar surface area (PSA) but may compromise metabolic stability .
  • Amine Functionalization : Primary amines (e.g., 1-BCP-methanamine) enhance blood-brain barrier permeability, making them suitable for CNS drug development .
  • Carboxylic Acid Derivatives: Amphoteric BCP-carboxylic acids (e.g., 3-(aminomethyl)-BCP-1-carboxylic acid) enable pH-dependent solubility, critical for oral bioavailability .

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